![molecular formula C19H10Cl2O2 B14348071 (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone CAS No. 91100-35-5](/img/structure/B14348071.png)
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the methanone moiety at the 2-position of the dibenzofuran ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting dibenzofuran with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation: Quinones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology and Medicine
The compound has potential applications in medicinal chemistry. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic uses .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure imparts desirable properties to these materials, such as stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without the 2,4-dichlorophenyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
(Dibenzo[b,d]furan-2-yl)(4-chlorophenyl)methanone: A similar compound with a single chlorine atom.
Uniqueness
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other related compounds .
Propiedades
Número CAS |
91100-35-5 |
|---|---|
Fórmula molecular |
C19H10Cl2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
dibenzofuran-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2O2/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
Clave InChI |
OSFLKRZTPDZZJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


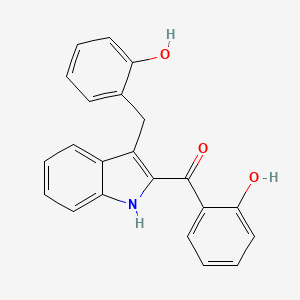

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
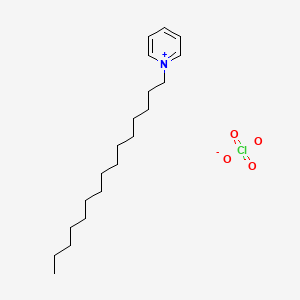
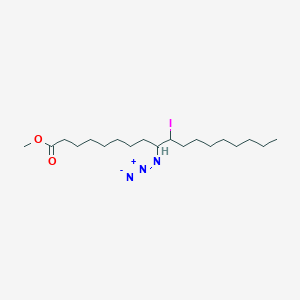
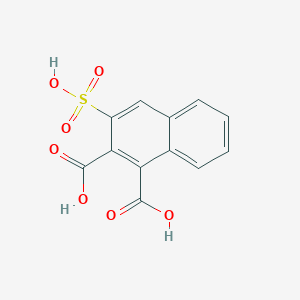
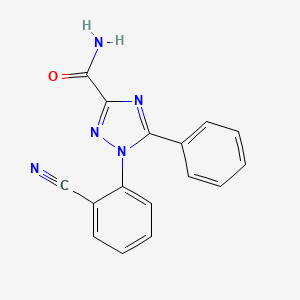
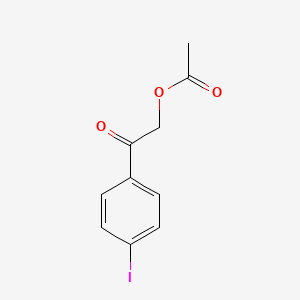
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

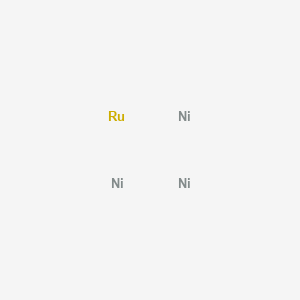
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
